2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid
Overview
Description
2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid is an organic compound that features a cyclopropylmethoxy group attached to a hydroxybenzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-hydroxybenzoic acid.
Cyclopropylmethoxy Group Introduction: The hydroxyl group of 5-hydroxybenzoic acid is reacted with cyclopropylmethanol in the presence of a suitable base, such as potassium carbonate, to form the cyclopropylmethoxy derivative.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the carboxylic acid group.
Substitution: Various nucleophiles can be used to substitute the hydroxyl group, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid would depend on its specific application. For instance, if it is used as an anti-inflammatory agent, it may inhibit certain enzymes or signaling pathways involved in inflammation. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylmethoxy)-4-hydroxybenzoic acid
- 2-(Cyclopropylmethoxy)-3-hydroxybenzoic acid
- 2-(Cyclopropylmethoxy)-6-hydroxybenzoic acid
Uniqueness
2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid is unique due to the specific position of the cyclopropylmethoxy group and the hydroxyl group on the benzoic acid core. This unique structure can result in different chemical reactivity and biological activity compared to its isomers.
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-5-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-8-3-4-10(9(5-8)11(13)14)15-6-7-1-2-7/h3-5,7,12H,1-2,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCPCLHHGMAAOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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